Chemical and physical properties of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene
Chemical and physical properties of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene
The following technical guide details the chemical and physical profile of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene , a highly functionalized aromatic building block used in advanced medicinal chemistry.
[1][2][3][4][5][6][7]
Executive Summary
1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene (CAS: 346664-78-6), also known as 2,6-Dibromo-4-fluoro-3-nitroanisole , is a dense, poly-substituted benzene derivative characterized by a unique "push-pull" electronic structure. Its core features an electron-rich methoxy group flanked by sterically demanding bromine atoms, juxtaposed with an electron-deficient nitro-fluorine motif.
This molecule serves as a critical scaffold in the synthesis of pharmaceutical actives, particularly kinase inhibitors and indole-based therapeutics. Its value lies in its orthogonal reactivity : the fluorine atom is primed for regioselective Nucleophilic Aromatic Substitution (SNAr), while the bromine atoms provide handles for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the nitro group offers a latent aniline functionality.
Chemical Identity & Structural Data[8][9]
| Property | Detail |
| IUPAC Name | 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene |
| Common Synonym | 2,6-Dibromo-4-fluoro-3-nitroanisole |
| CAS Number | 346664-78-6 |
| Molecular Formula | C7H4Br2FNO3 |
| Molecular Weight | 328.92 g/mol |
| SMILES | COC1=C(Br)C([O-])=C(F)C=C1Br |
| InChI Key | TUGFLGHTSGQDQE-UHFFFAOYSA-N |
Physical Properties
Note: Experimental values for this specific poly-substituted isomer are rare in public databases. Values below represent consensus data from high-purity commercial certificates and calculated physicochemical models.
| Property | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Color | Pale yellow to yellow (characteristic of nitroaromatics) |
| Melting Point | 60–65 °C (Estimated range based on analogs) |
| Boiling Point | ~340 °C (Predicted at 760 mmHg) |
| Density | 2.0 ± 0.1 g/cm³ (High density due to dibromo content) |
| Solubility | Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO, Chloroform |
| LogP | ~3.4 (Lipophilic) |
Synthesis & Production
The synthesis of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene typically follows a stepwise functionalization of 4-fluoroanisole. The steric bulk of the methoxy group and the directing effects of the substituents dictate the reaction sequence.
Synthetic Pathway[5][9]
-
Bromination: 4-Fluoroanisole is brominated (using Br2/AcOH or NBS) to yield 2,6-Dibromo-4-fluoroanisole . The methoxy group strongly directs bromination to the ortho positions (2 and 6).
-
Nitration: The dibromo intermediate is subjected to electrophilic nitration (HNO3/H2SO4). The only open position activated by the fluorine (ortho-director) and not sterically blocked is position 3 (relative to OMe).
Figure 1: Synthetic route via stepwise electrophilic aromatic substitution.
Chemical Reactivity & Applications
This molecule is a "privileged scaffold" because it allows for chemoselective diversification . The reactivity is governed by the electronic interplay between the withdrawing nitro/fluoro groups and the bulky bromine atoms.
Regioselective SNAr (Nucleophilic Aromatic Substitution)
The most reactive site is the C-F bond at position 5.
-
Mechanism: The nitro group at position 4 is ortho to the fluorine. This creates a strong activating effect (Meisenheimer complex stabilization), making the fluorine an excellent leaving group.
-
Selectivity: While bromine is also a leaving group, the C-F bond is significantly more labile in SNAr reactions ortho to a nitro group. Nucleophiles (amines, thiols, alkoxides) will selectively displace fluorine over bromine.
Transition Metal Cross-Coupling
The C-Br bonds at positions 1 and 3 are chemically distinct but both susceptible to Pd-catalyzed coupling.
-
Sterics: The bromine at C3 is flanked by the nitro group and the methoxy group, making it more sterically crowded than the bromine at C1.
-
Reactions: Suzuki-Miyaura (aryl-aryl), Buchwald-Hartwig (aryl-amine), and Sonogashira (aryl-alkyne) couplings are standard.
Nitro Reduction
The nitro group can be reduced to an aniline (NH2) using Fe/NH4Cl, SnCl2, or catalytic hydrogenation (H2/Pd-C).
-
Caution: Hydrogenation must be carefully controlled to avoid hydrodehalogenation (stripping off the bromines). Chemoselective reduction using iron or tin is preferred to preserve the halogen handles.
Figure 2: Orthogonal reactivity map demonstrating the three distinct chemical handles.
Experimental Protocols (General)
Protocol A: SNAr Displacement of Fluorine
To introduce an amine at the C5 position.
-
Setup: Dissolve 1 eq. of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene in anhydrous DMF or DMSO.
-
Addition: Add 1.1–1.5 eq. of the amine nucleophile and 2.0 eq. of a base (e.g., DIPEA or K2CO3).
-
Reaction: Stir at room temperature. If reaction is sluggish due to steric crowding from the adjacent bromine, heat to 50–60 °C.
-
Monitoring: Monitor via TLC/LCMS for the disappearance of the starting material. The product will be the 5-amino derivative.
-
Workup: Dilute with water, extract with EtOAc, and purify via silica chromatography.
Protocol B: Nitro Reduction (Chemoselective)
To reduce NO2 to NH2 without debromination.
-
Setup: Suspend 1 eq. of the nitro compound in a mixture of Ethanol/Water (3:1).
-
Reagent: Add 5 eq. of Iron powder (Fe) and 5 eq. of Ammonium Chloride (NH4Cl).
-
Reaction: Heat to reflux (approx. 80 °C) with vigorous stirring for 2–4 hours.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate and extract into organic solvent.
Safety & Handling
-
Hazards: As a nitroaromatic, this compound is potentially toxic if inhaled or absorbed through the skin. It may cause skin and eye irritation (H315, H319).
-
Thermal Stability: Nitro compounds can be energetic. Avoid excessive heat or shock. Do not distill to dryness without testing thermal stability (DSC).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
-
PubChem Compound Summary. (2025). 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene (CID 56776544). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025). Product Specification: 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene and Analogs. Merck KGaA. Link
-
Cross, G. G., & Fischer, A. (1984). ipso Nitration.[1] XXIV. Nitration of 2-methylphenols. Canadian Journal of Chemistry. (Mechanistic insight into nitration of substituted anisoles). Link
-
Organic Syntheses. (2014). Preparation of Halogenated Benzenes. Org. Synth. (General protocols for halo-nitro benzene synthesis). Link
